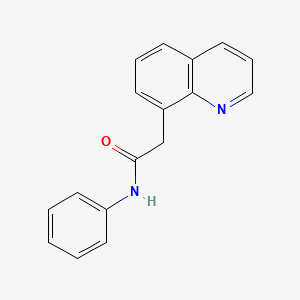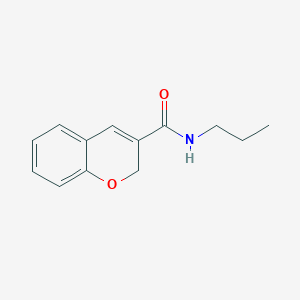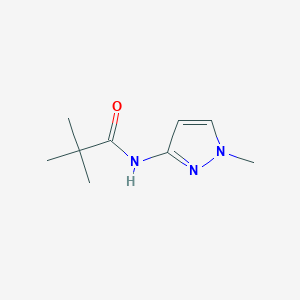![molecular formula C15H19N3O B7474294 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, also known as CAY10505, is a synthetic compound that has gained attention for its potential application in scientific research.
Mechanism of Action
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by binding to and modulating the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β activity, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide can modulate these processes and exert its effects.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including:
- Inhibition of cancer cell growth
- Induction of cell cycle arrest and apoptosis
- Neuroprotective effects
- Improvement of cognitive function
- Modulation of cellular processes, including cell growth, differentiation, and apoptosis
Advantages and Limitations for Lab Experiments
The advantages of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments include its high purity, specificity for GSK-3β, and potential application in various research areas. However, some limitations of using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide include its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, including:
- Further investigation of its potential application in cancer research and neuroscience
- Development of more cost-effective synthesis methods
- Investigation of its potential application in other research areas, such as immunology and infectious diseases
- Development of more specific and potent GSK-3β inhibitors based on the structure of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide
In conclusion, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide is a synthetic compound that has potential application in various scientific research areas. Its synthesis method yields a high purity of the compound, making it suitable for lab experiments. 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide exerts its effects by inhibiting GSK-3β activity, and has been shown to have various biochemical and physiological effects. Although there are some limitations to using 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide involves the reaction of 4-methylbenzylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. This method yields a high purity of 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide, making it suitable for scientific research.
Scientific Research Applications
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have potential application in various scientific research areas, including cancer research and neuroscience. In cancer research, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, 1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-7-13(8-6-10)9-16-15(19)14-11(2)17-18(4)12(14)3/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQYZDBBOJASSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)




![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)





